N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline
Description
N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline is a synthetic aromatic amine derivative characterized by a 2-chlorophenoxypropyl side chain and a trifluoromethyl-substituted aniline moiety. Its molecular formula is C₁₇H₁₆ClF₃NO (calculated based on structural analogs in ), with a molecular weight of 349.77 g/mol (estimated).
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO/c1-11(22-15-8-3-2-7-14(15)17)10-21-13-6-4-5-12(9-13)16(18,19)20/h2-9,11,21H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVSFMBXFLYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline typically involves the reaction of 2-chlorophenol with 1-bromo-3-(trifluoromethyl)benzene in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with aniline under suitable conditions to yield the final product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline is utilized in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline to analogs with variations in the phenoxyalkyl chain or aniline substituents. Key differences in molecular properties, synthesis, and applications are highlighted.
Substituent Variations in the Phenoxyalkyl Chain
Key Observations :
- Steric Hindrance : The trifluoromethyl group (-CF₃) in the target compound introduces steric bulk and lipophilicity, contrasting with the smaller methoxy (-OCH₃) or phenylpropoxy groups in analogs .
Substituent Variations in the Aniline Moiety
Key Observations :
- Fluorine Content: The trifluoromethyl group in the target compound may improve metabolic resistance compared to non-fluorinated analogs, a common strategy in drug design .
- Hazard Profile : While the target compound’s safety data are unavailable, structurally related tetrafluorinated analogs are classified as irritants (Xi), suggesting similar handling precautions may apply .
Biological Activity
N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline is a compound of significant interest due to its potential biological activities. Its unique chemical structure, featuring a chlorophenoxy group and a trifluoromethyl substituent, suggests various mechanisms of action in biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClF3N, with a molecular weight of 325.76 g/mol. The compound is characterized by the following structural features:
- Chlorophenoxy group : This moiety is known to influence biological interactions.
- Trifluoromethyl group : This substituent often enhances lipophilicity and metabolic stability.
The biological activity of this compound is attributed to its interactions with specific molecular targets, which may include:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Cell cycle interference : Studies suggest it may affect cell cycle progression, particularly in cancer cells.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound. Below are some key findings:
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant activity:
These findings suggest that the compound exhibits selective toxicity towards cancer cells, potentially making it a candidate for further development as an anticancer agent.
Mechanistic Insights
The mechanism by which this compound exerts its effects has been explored through various assays:
- Apoptosis induction : Flow cytometry assays demonstrated increased apoptosis in treated cancer cells.
- Cell cycle arrest : The compound caused G1 phase arrest in MCF-7 cells, indicating its potential to disrupt normal cell cycle progression.
Case Studies
-
Study on MCF-7 Cells :
A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. Mechanistic studies indicated that this was associated with increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. -
A549 Lung Cancer Model :
In another study using A549 lung cancer cells, the compound demonstrated significant cytotoxicity (IC50 = 10.0 µM). Further analysis revealed that it inhibited key signaling pathways involved in cell proliferation and survival, suggesting a multi-targeted approach to its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
